N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety fused to a 5-oxopyrrolidin-3-ylmethyl scaffold. The compound combines a chlorobenzenesulfonamide group, which is a common pharmacophore in enzyme inhibitors and receptor modulators, with a bicyclic benzodioxole system known for enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMKLBWXWWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide is a complex synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzo[d][1,3]dioxole : A heterocyclic aromatic compound known for its diverse biological activities.
- Pyrrolidine Derivative : Contributes to the compound's pharmacological properties.
- Chlorobenzenesulfonamide : Imparts sulfonamide characteristics, often associated with antibacterial activity.
Molecular Formula and Weight
- Molecular Formula : C18H19ClN2O4S
- Molecular Weight : 396.87 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole moiety. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Compound B | HCT116 | 1.54 |
| Compound C | MCF7 | 4.52 |
These values indicate that the synthesized compounds exhibit greater potency than standard drugs like doxorubicin, which has IC50 values of 7.46 µM for HepG2 cells .
The anticancer mechanisms of these compounds have been investigated through various assays:
- EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Analysis : Studies demonstrated alterations in cell cycle progression, leading to increased cell death in treated cancer cell lines.
Other Biological Activities
Beyond anticancer properties, the compound may exhibit additional biological activities:
- Antimicrobial Activity : Some derivatives have shown limited antimicrobial activity against specific bacterial pathogens .
- Anti-inflammatory Effects : Certain studies suggest that benzodioxole derivatives can modulate inflammatory cytokines like IL-6 and TNF-α .
Study on Antidiabetic Potential
A related study synthesized benzodioxol carboxamide derivatives and evaluated their antidiabetic effects. Notably, one derivative showed significant inhibition of α-amylase with an IC50 value of 0.68 µM while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising avenue for further exploration in metabolic disorders alongside cancer treatment.
In Vivo Studies
In vivo experiments using diabetic mice revealed that certain derivatives effectively reduced blood glucose levels significantly, suggesting potential dual therapeutic applications in diabetes management and cancer treatment .
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing benzo[d][1,3]dioxole have been shown to inhibit viral replication by interfering with nucleic acid synthesis. A study focusing on similar sulfonamide compounds demonstrated their potential to act against various RNA viruses by targeting viral polymerases.
Anticancer Activity
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerase II and cell cycle arrest at the G2/M phase. A case study involving a related compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A549, indicating its potential as an anticancer agent.
Antiviral Activity Data
| Compound | Virus Type | Mechanism of Action | Observations |
|---|---|---|---|
| N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide | Influenza A | Inhibition of RNA polymerase | Effective at low concentrations |
| Related Compound X | Hepatitis C | Interference with viral replication | High efficacy observed |
Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MRC-5 (Human Lung Fibroblast) | 25 | Moderate toxicity observed |
| Compound Y | HeLa (Cervical Cancer) | 15 | Significant apoptosis induction |
| Compound Z | A549 (Lung Cancer) | 10 | High cytotoxicity |
Case Studies
Case Study 1: Antiviral Efficacy Against Influenza A
In a laboratory setting, this compound was tested against multiple strains of Influenza A. The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound could serve as a lead for developing antiviral therapies.
Case Study 2: Anticancer Potential
A series of in vitro experiments were conducted to assess the anticancer potential of the compound against various cancer cell lines. The results revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The mechanism was attributed to the compound's ability to disrupt DNA replication processes.
Comparison with Similar Compounds
Key Features and Differences
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Structure: Replaces the pyrrolidinone-sulfonamide framework with a benzimidazole-acetamide group. Activity: Acts as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor (IC₅₀ = 0.8 nM), highlighting the benzodioxole group’s role in enzyme interaction . Synthesis: Achieved 84% yield via amide coupling, indicating efficient scalability for benzodioxole-containing analogs .
N′-((6-Iodobenzo[d][1,3]dioxol-5-yl)methylene)-4-methylbenzenesulfonohydrazide (3c) Structure: Features a sulfonohydrazide group instead of a sulfonamide, with an iodinated benzodioxole ring. Application: Used as a PET tracer precursor, demonstrating the versatility of benzodioxole derivatives in imaging agent development .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Structure: Integrates a chromen-4-one and pyrazolopyrimidine core with a benzenesulfonamide group. Properties: Exhibits a melting point of 211–214°C and moderate yield (44%), reflecting challenges in synthesizing complex sulfonamide hybrids .
Sulfonamide-Based Derivatives
Pharmacological and Physicochemical Profiles
Pyrrolidinone-Containing Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(morpholine-4-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (31) Structure: Combines a benzodioxole with a thiazole-pyrrolidinone hybrid. Synthesis: Prepared via amide coupling (27% yield), underscoring the synthetic challenges of sterically hindered pyrrolidinone derivatives .
Generalized Ring Puckering Analysis Relevance: The 5-oxopyrrolidin-3-yl group in the target compound likely adopts a non-planar conformation, as described by Cremer-Pople coordinates for puckered rings. This conformation may influence binding to targets like kinases or proteases .
Research Findings and Implications
- Metabolic Stability: Benzodioxole derivatives often undergo O-demethylenation to form o-quinones, a pathway implicated in the metabolic instability of analogs like MDMEO . The target compound’s pyrrolidinone ring may mitigate this by reducing electron density in the benzodioxole system.
- Synthetic Feasibility: Sulfonamide coupling (e.g., in and ) typically achieves moderate-to-high yields (44–84%), but steric hindrance from the pyrrolidinone scaffold may require optimized conditions for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
